

Methanethiol: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methanethiol**

Cat. No.: **B179389**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiol (CH_3SH), also known as methyl mercaptan, is a volatile, colorless gas with a distinct pungent odor reminiscent of rotten cabbage. It is the simplest thiol and plays a significant role in various biological and industrial processes. In the context of biomedical research and drug development, understanding the physical and chemical properties of **methanethiol** is crucial due to its involvement in human metabolism, its potential as a biomarker, and its toxicological profile. This technical guide provides an in-depth overview of the core physical and chemical characteristics of **methanethiol**, detailed experimental protocols for their determination, and a summary of its known signaling pathways and a suggested experimental workflow for its study in drug development.

Physical Properties of Methanethiol

The physical properties of **methanethiol** are critical for its handling, storage, and for understanding its behavior in biological systems. A summary of these properties is presented in the table below.

Property	Value	Units	Conditions
Molecular Formula	CH ₄ S	-	-
Molecular Weight	48.11[1]	g/mol	-
CAS Number	74-93-1[1]	-	-
Boiling Point	5.95[2]	°C	at 760 mmHg
Melting Point	-123[2]	°C	-
Density (liquid)	0.8665	g/cm ³	at 20°C
Vapor Pressure	1536[3]	mmHg	at 20°C
Solubility in Water	23.3[4]	g/L	at 20°C
Flash Point	-18	°C	-
Autoignition Temperature	364[2]	°C	-
Explosive Limits	3.9 - 21.8[2]	% by volume in air	-

Chemical Properties of Methanethiol

Methanethiol's chemical reactivity is largely dictated by the thiol (-SH) functional group. It is a weak acid and can be oxidized to form various sulfur-containing compounds.

Property	Value	Notes
pKa	~10.4[2][5]	Methanethiol is a weak acid, more acidic than methanol.
Oxidation	Can be oxidized to dimethyl disulfide (CH ₃ SSCH ₃) and further to methanesulfonic acid.	This is a key reaction in its biological degradation.
Acidity	Reacts with strong bases to form methanethiolates (CH ₃ S ⁻).	The thiolate anion is a potent nucleophile.

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of **methanethiol** are outlined below. These protocols are based on standard laboratory techniques and can be adapted for specific research needs.

Determination of Boiling Point

The boiling point of the volatile liquid **methanethiol** can be determined using a micro-boiling point apparatus or by the Siwoloboff method.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Procedure (Siwoloboff Method):

- A small amount of liquid **methanethiol** is placed in a small test tube (fusion tube).
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
- The fusion tube is attached to a thermometer and heated in a liquid bath (e.g., silicone oil).
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat is removed, and the bath is allowed to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.
- The procedure should be repeated to ensure accuracy.

Determination of Melting Point

Due to its very low melting point, the determination requires a cryostat or a specialized low-temperature melting point apparatus.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Procedure:

- A sample of **methanethiol** is condensed and frozen in a capillary tube.
- The capillary tube is placed in a low-temperature melting point apparatus.
- The temperature is slowly increased at a controlled rate.
- The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Determination of Density (Pycnometer Method)

The density of liquefied **methanethiol** can be accurately determined using a gas pycnometer.

Principle: A pycnometer is a flask with a precisely known volume. By measuring the weight of the pycnometer empty and filled with the substance, the density can be calculated.

Procedure:

- The mass of a clean, dry pycnometer is accurately determined.
- The pycnometer is filled with liquefied **methanethiol**, ensuring no air bubbles are present.
- The mass of the filled pycnometer is measured.
- The volume of the pycnometer is known.
- The density is calculated using the formula: $\text{Density} = (\text{mass of filled pycnometer} - \text{mass of empty pycnometer}) / \text{volume of pycnometer}$.

Determination of Vapor Pressure (Static Method)

Principle: The static method involves introducing a sample of the substance into an evacuated system and measuring the pressure at thermal equilibrium.

Procedure:

- A small amount of liquid **methanethiol** is introduced into a thermostated, evacuated vessel.
- The vessel is allowed to reach thermal equilibrium at a specific temperature.
- The pressure inside the vessel, which is the vapor pressure of the substance at that temperature, is measured using a pressure transducer.
- Measurements are repeated at different temperatures to obtain a vapor pressure curve.

Determination of Solubility in Water

Principle: The solubility of a gas in a liquid can be determined by measuring the volume of gas that dissolves in a known volume of the liquid at a specific temperature and pressure.

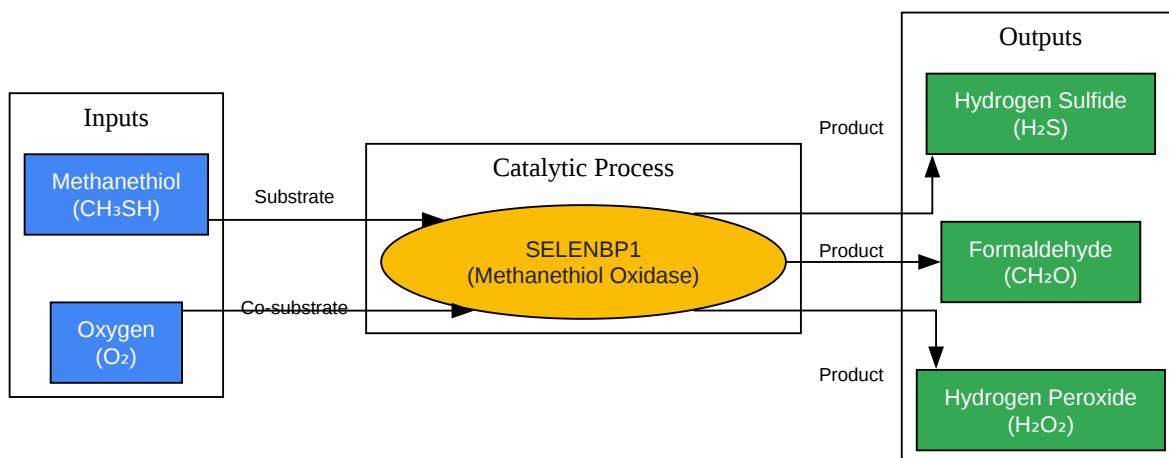
Procedure:

- A known volume of deionized water is placed in a sealed, thermostated vessel.
- The headspace of the vessel is filled with **methanethiol** gas at a known pressure.
- The system is agitated to facilitate dissolution until equilibrium is reached.
- The decrease in the pressure of the **methanethiol** gas in the headspace is measured, which corresponds to the amount of gas that has dissolved in the water.
- The solubility is then calculated in terms of mass or moles per unit volume of water.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the weak acid (**methanethiol**) with a strong base and monitoring the pH change. The pKa is the pH at which half of the acid has been neutralized.

Procedure:

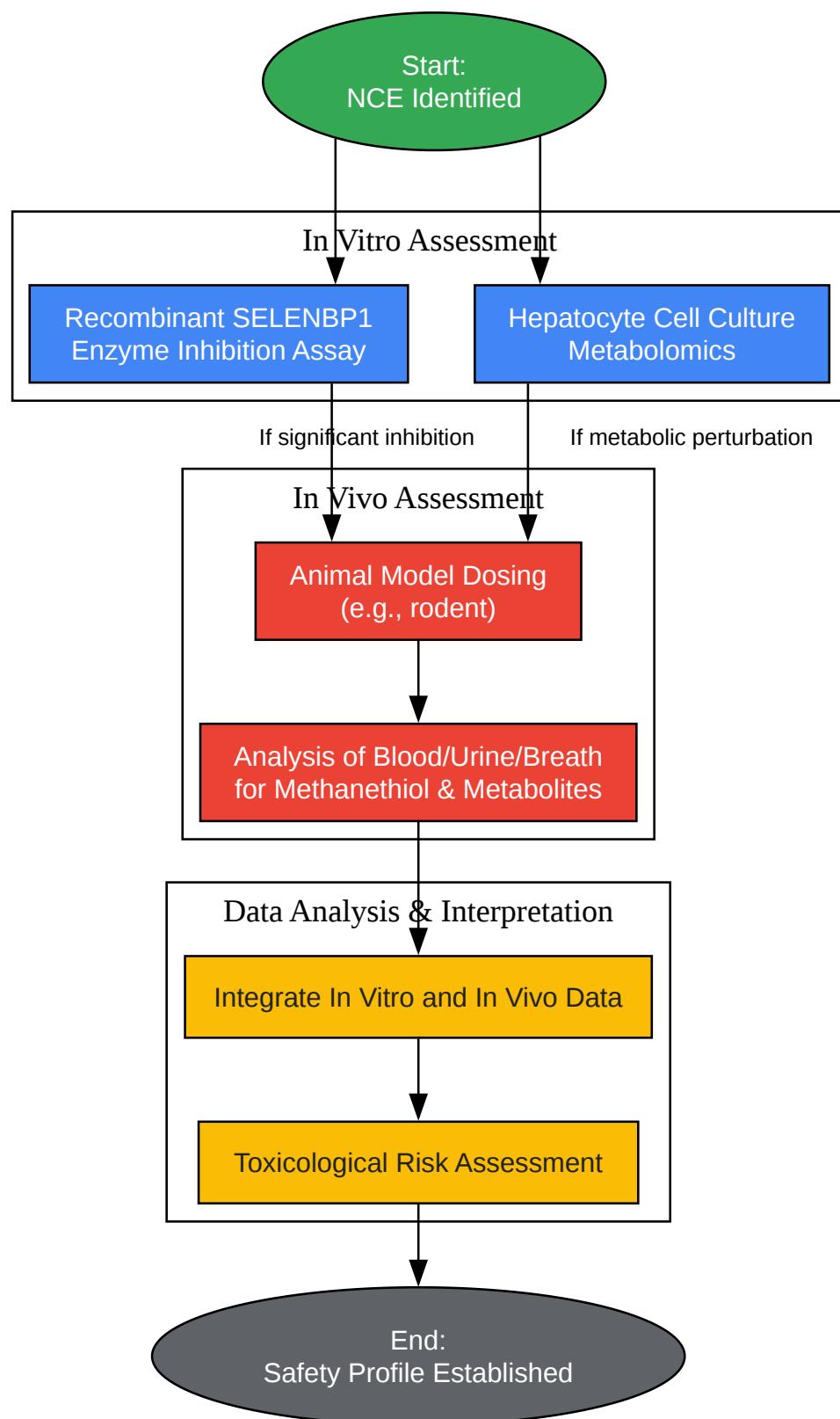

- A known concentration of **methanethiol** is dissolved in an appropriate solvent (e.g., a water/alcohol mixture to ensure solubility).

- A calibrated pH electrode is immersed in the solution.
- A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.
- The pH of the solution is recorded after each addition of the base.
- A titration curve is generated by plotting the pH versus the volume of base added.
- The equivalence point is determined from the inflection point of the curve.
- The pKa is the pH at the half-equivalence point.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Methanethiol Oxidation

Methanethiol is a key intermediate in the metabolism of sulfur-containing amino acids. Its primary degradation pathway in mammals involves oxidation catalyzed by the enzyme selenium-binding protein 1 (SELENBP1), which functions as a **methanethiol** oxidase.^{[6][7]}



[Click to download full resolution via product page](#)

Caption: Metabolic oxidation of **methanethiol** by SELENBP1.

Experimental Workflow for Assessing Drug Effects on Methanethiol Metabolism

For drug development professionals, it is crucial to understand how a new chemical entity (NCE) might interfere with **methanethiol** metabolism, given its toxic potential and role as a biomarker. The following workflow outlines a general approach to assess such effects.

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating drug-induced changes in **methanethiol** metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. ised-isde.canada.ca [ised-isde.canada.ca]
- 3. oecd.org [oecd.org]
- 4. vscht.cz [vscht.cz]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methanethiol: A Comprehensive Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179389#methanethiol-physical-and-chemical-properties-database>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com